2,3,6,7-Tetrahydrobenzofuran-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H2 |
InChI Key |
DSWGBFOJTTXQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCO2)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,6,7 Tetrahydrobenzofuran 4 5h One and Its Derivatives
Cascade and Domino Reaction Approaches
Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates.
Tandem Semipinacol Rearrangement/Oxa-Michael Addition Sequences
A notable strategy for the construction of fused hydrofurans, structurally related to tetrahydrobenzofuranones, involves a tandem semipinacol rearrangement/oxa-Michael addition sequence. nih.gov This methodology allows for the chemoselective synthesis of either spiro- or fused-dihydrofuran products from a common intermediate. The reaction is initiated by a semipinacol rearrangement of a suitable substrate, which generates a key ketol diene intermediate. This intermediate can then undergo an intramolecular oxa-Michael addition to afford the fused furan (B31954) ring system. The selectivity for the fused product over the spirocyclic product can often be tuned by the reaction conditions.
While a direct synthesis of 2,3,6,7-tetrahydrobenzofuran-4(5H)-one using this specific tandem sequence is not extensively documented, the principles of this approach are applicable. A hypothetical substrate, such as a suitably substituted cyclohexene (B86901) derivative with a vicinal diol and an adjacent vinyl group, could potentially undergo a semipinacol rearrangement to form an enone intermediate, which would then cyclize via an intramolecular oxa-Michael addition to yield the desired tetrahydrobenzofuranone core.
Organocatalyzed Domino Reactions (e.g., Ring Opening/Cyclization of Epoxides with Enamines)
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. A plausible organocatalytic domino reaction for the synthesis of tetrahydrobenzofuranone derivatives involves the reaction of an epoxide with an enamine. In this proposed sequence, an enamine, generated in situ from a cyclic 1,3-diketone like 1,3-cyclohexanedione (B196179) and a chiral secondary amine catalyst, would act as a nucleophile.
The enamine would attack an epoxyketone, leading to the ring-opening of the epoxide. This initial Michael-type addition would be followed by an intramolecular cyclization and dehydration to furnish the tetrahydrobenzofuranone scaffold. The use of a chiral organocatalyst would allow for the stereocontrolled synthesis of the final product. While this specific application to this compound is a conceptual pathway, similar organocatalytic domino reactions involving epoxides and nucleophiles are well-established for the synthesis of other heterocyclic systems. rsc.orgnih.gov
Michael Addition-Alkylation Reactions of α-Bromochalcones with Cyclic 1,3-Diketones
The reaction of α-bromochalcones with cyclic 1,3-diketones, such as 1,3-cyclohexanedione or its 5,5-dimethyl derivative (dimedone), provides a direct route to highly substituted tetrahydrobenzofuranone derivatives. This reaction proceeds through a sequence of a Michael addition followed by an intramolecular alkylation.
A visible-light-mediated approach for a similar transformation involving the coupling of dimedone and chalcone has also been reported, proceeding through a radical pathway to form the tetrahydrobenzofuranone core. researchgate.net
Intramolecular Displacement Sequences in Annulation Reactions
Intramolecular displacement reactions are a common strategy for the formation of cyclic structures. In the context of this compound synthesis, an appropriately functionalized derivative of 1,3-cyclohexanedione can be envisioned as a precursor.
For instance, a 2-substituted 1,3-cyclohexanedione bearing a side chain with a leaving group at a suitable position can undergo an intramolecular cyclization to form the furan ring. A plausible synthetic route could involve the alkylation of 1,3-cyclohexanedione with a reagent containing a masked or protected hydroxyl group and a leaving group. After deprotection of the hydroxyl group, an intramolecular O-alkylation via displacement of the leaving group would lead to the formation of the tetrahydrobenzofuranone ring system. This general annulation strategy is a fundamental approach in heterocyclic synthesis.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity.
Condensation Reactions Involving 1,3-Cyclohexanediones, Phenacyl Bromides, and Aromatic Aldehydes
A powerful multi-component strategy for the synthesis of tetrahydrobenzofuranone derivatives involves the one-pot condensation of a 1,3-cyclohexanedione, a phenacyl bromide, and an aromatic aldehyde. While the direct three-component reaction of these specific reactants is a conceptual pathway, closely related MCRs have been reported.
For example, a solvent- and catalyst-free reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone), an aryl aldehyde, and an isocyanide under microwave irradiation has been shown to produce 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones in good yields. nih.gov This reaction demonstrates the feasibility of constructing the tetrahydrobenzofuranone core in a multi-component fashion.
The reaction of aromatic aldehydes and 1,3-cyclohexanedione is a known process that can lead to various products depending on the reaction conditions. researchgate.net In a hypothetical three-component reaction with phenacyl bromide, the reaction could proceed through an initial Knoevenagel condensation of the aldehyde and the 1,3-diketone. The resulting intermediate could then react with the enolate of the phenacyl bromide or a related species, followed by cyclization to form the furan ring.
Below is a table summarizing the synthesis of 2-(tert-butylamino)-3-aryl-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one derivatives via a multi-component reaction of dimedone, various aromatic aldehydes, and tert-butyl isocyanide. nih.gov
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2-(tert-butylamino)-6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydrobenzofuran-4(5H)-one | 83 |
| 2 | 4-Chlorobenzaldehyde | 2-(tert-butylamino)-3-(4-chlorophenyl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | 85 |
| 3 | 4-Bromobenzaldehyde | 2-(tert-butylamino)-3-(4-bromophenyl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | 82 |
| 4 | Benzaldehyde | 2-(tert-butylamino)-6,6-dimethyl-3-phenyl-6,7-dihydrobenzofuran-4(5H)-one | 78 |
| 5 | 4-Methylbenzaldehyde | 2-(tert-butylamino)-6,6-dimethyl-3-(p-tolyl)-6,7-dihydrobenzofuran-4(5H)-one | 80 |
| 6 | 4-Methoxybenzaldehyde | 2-(tert-butylamino)-3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | 75 |
Betaine Mediated Multicomponent Syntheses
A novel approach for the synthesis of annulated dihydrofurans, including tetrahydrobenzofuran-4(5H)-one derivatives, involves the in-situ generation of a betaine intermediate. This method utilizes oxobis(methylthio)ketene acetals and N-butyl-N'-methylethane-1,2-diamine as precursors. The protocol facilitates a series of selective and consecutive formations of C-C and C-O bonds upon reaction with various enone rings. This betaine-mediated strategy corresponds to a deoxy-Breslow intermediate pathway, proceeding via the elimination of an N-heterocyclic carbene (NHC). The reaction of substituted 1,3-cyclohexanediones (enone rings) with the in-situ generated betaine intermediate produces the desired Tetrahydrobenzofuran-4(2H)-ones in excellent yields.
The reaction conditions typically involve reacting the precursor, bis(methylthio)-1-phenylprop-2-en-1-one, with N-butyl-N'-methylethane-1,2-diamine and a suitable 2-benzylidene-cyclohexane-1,3-dione derivative in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions.
Table 1: Betaine Mediated Synthesis of Tetrahydrobenzofuran-4(2H)-one Derivatives Data derived from a study on betaine-mediated synthesis of annulated dihydrofurans.
| Entry | Enone Ring Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | -NO2 | Tetrahydrobenzofuran-4(2H)-one derivative | 87% | 8:1 |
| 2 | -OCH3 | Tetrahydrobenzofuran-4(2H)-one derivative | 82% | 8:1 |
| 3 | -Cl | Tetrahydrobenzofuran-4(2H)-one derivative | 89% | 8:1 |
| 4 | -H | Tetrahydrobenzofuran-4(2H)-one derivative | 88% | 8:1 |
Lewis Acid Catalyzed [4+1] Cycloaddition of Enones to Isocyanides
The [4+1] cycloaddition reaction is a powerful method for constructing five-membered rings. In this context, an isocyanide serves as a one-carbon (C1) synthon, reacting with a four-atom (C4) component. Enones, as conjugated systems, represent a class of 1,3-oxadienes that can potentially serve as the C4 component in such cycloadditions to yield furan-type heterocycles. semanticscholar.orgrsc.org The reaction is often facilitated by a Lewis acid, which activates the enone towards nucleophilic attack by the isocyanide.
The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the enone, which lowers the energy of the enone's LUMO, making it more electrophilic. The isocyanide then attacks one terminus of the conjugated system, followed by cyclization and subsequent rearrangement to form the stable dihydrofuran ring. While this specific transformation for this compound is not extensively documented, the principle is established in isocyanide-based multicomponent reactions for synthesizing various heterocycles. rsc.orgnih.gov
Table 2: General Scheme for Lewis Acid Catalyzed [4+1] Cycloaddition This table illustrates the general concept of the reaction.
| Reactant 1 (C4 Synthon) | Reactant 2 (C1 Synthon) | Catalyst | Product |
|---|---|---|---|
| Enone | Isocyanide | Lewis Acid (e.g., BF3·OEt2, TiCl4) | Substituted Dihydrofuran |
Visible-Light Mediated Oxidative [3+2] Cycloaddition using Photoredox Catalysis
A green and efficient method for synthesizing the tetrahydrobenzofuranone core involves a visible-light-mediated oxidative [3+2] cycloaddition. This reaction utilizes a photoredox catalyst, such as Eosin Y, to couple a 1,3-dicarbonyl compound (like dimedone) with an alkene (like chalcone). The protocol is distinguished by its use of visible light as a clean energy source, mild reaction conditions, and often metal-free catalysis, leading to high atom economy and excellent yields.
The reaction proceeds via a radical pathway. The photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process, generating a radical from the 1,3-dicarbonyl compound. This radical then adds to the alkene, and a subsequent intramolecular cyclization and oxidation sequence forms the C-C and C-O bonds necessary to construct the tetrahydrobenzofuranone ring in a single pot. This approach avoids the need for pre-functionalized substrates, strong oxidants, or high temperatures.
Table 3: Visible-Light Mediated Synthesis of Tetrahydrobenzofuranones Data from a study on the photoredox catalyzed cycloaddition of dimedone and chalcones.
| Entry | Chalcone Substituent (Ar) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Eosin Y | Acetonitrile (B52724) | 92% |
| 2 | 4-Chlorophenyl | Eosin Y | Acetonitrile | 90% |
| 3 | 4-Methoxyphenyl | Eosin Y | Acetonitrile | 94% |
| 4 | 2-Naphthyl | Eosin Y | Acetonitrile | 88% |
One-Pot Condensation Reactions utilizing Nano-Catalysts (e.g., Nano-CuFe2O4@Chitosan)
The principles of green chemistry have driven the development of one-pot syntheses using heterogeneous, recyclable nanocatalysts. For the synthesis of benzofuran (B130515) derivatives, copper ferrite (CuFe2O4) nanoparticles have proven to be effective bifunctional catalysts. acs.org When supported on a biopolymer like chitosan, these magnetic nanoparticles (e.g., Fe3O4@chitosan) offer enhanced stability and easy separation from the reaction mixture, making the process more sustainable. hud.ac.uk
In a typical one-pot procedure, a salicylaldehyde, a terminal alkyne, and a secondary amine can be reacted in the presence of a CuFe2O4 nanocatalyst. The reaction proceeds through a tandem sequence, which can include coupling, cyclization, and rearrangement, to afford highly substituted benzofuran derivatives. acs.org The use of a chitosan support for such metal nanoparticles is advantageous due to chitosan's biocompatibility, abundance, and functional groups that can complex with metals, improving catalyst dispersion and stability. hud.ac.uk
Table 4: Nano-Catalyst Mediated One-Pot Synthesis of Benzofuran Derivatives Illustrates the application of CuFe2O4 in a related benzofuran synthesis.
| Catalyst | Reaction Type | Key Advantages | Typical Yields |
|---|---|---|---|
| Nano-CuFe2O4 | Tandem A3 Coupling / 5-exo-dig Cyclization | Magnetically recoverable, reusable, good to excellent yields | 80-96% |
| Fe3O4@Chitosan@Ni2B | One-pot three-component condensation | Bio-based support, easy separation, green solvent | Up to 95% |
Metal-Mediated and Catalyzed Synthesis
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Promoted Diastereoselective Cyclization
Cerium(IV) ammonium nitrate (CAN) is a versatile and efficient one-electron oxidant that can also function as a Lewis acid to promote a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.gov CAN is particularly effective in mediating cyclization reactions to form tetrahydrofuran rings with high yield and stereoselectivity. nih.gov The reactions are typically conducted under mild conditions, often at room temperature.
The mechanism is believed to involve a radical-mediated cyclization rather than simple acid catalysis, which minimizes side reactions like elimination. nih.gov For example, CAN can promote the oxidative cyclization of 1,4- or 1,5-diols to their corresponding tetrahydrofuran and tetrahydropyran derivatives. nih.gov This capability extends to the oxidative addition of 1,3-dicarbonyl compounds to vinylic substrates to prepare substituted furans, showcasing its utility for constructing the core of the target molecule.
Table 5: Applications of CAN in Oxygen Heterocycle Synthesis Examples of CAN-promoted cyclization reactions.
| Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|
| Tertiary 1,4-Diols | Tetrahydrofuran derivatives | High yield and stereoselectivity | Synlett, 2006, 1756-1758 nih.gov |
| 1,3-Dicarbonyls + Vinylic Acetates | 3-Acylfurans | Oxidative addition-cyclization | ResearchGate Article |
| Aryl Alkynes + Ketones | Substituted Furans | Sequential oxidative cyclization | Tetrahedron Letters 2014, 55, 5667 |
Manganese(III) Acetate Mediated Radical Cyclization Reactions
Manganese(III) acetate is a prominent single-electron oxidant used to initiate free-radical reactions. It is particularly effective for the oxidative cyclization of 1,3-dicarbonyl compounds, such as dimedone, with various alkenes and alkynes to produce dihydrofurans and tetrahydrobenzofurans. nih.gov This method provides a versatile route to highly functionalized products under relatively mild conditions.
The reaction is initiated by the oxidation of the enolizable 1,3-dicarbonyl compound by Mn(OAc)3 to generate an α-carbon radical. This radical then undergoes intermolecular addition to an olefin to form a new C-C bond and a new radical intermediate. This intermediate subsequently cyclizes via an intramolecular attack on the carbonyl oxygen, and a final oxidation and proton loss step yields the dihydrofuran product. The reaction of dimedone with sterically hindered olefins like 1,1-diphenyl-1-butene using this method has been shown to afford the corresponding tetrahydrobenzofuran derivatives in good yields (e.g., 77%). nih.gov
Table 6: Mn(OAc)3 Mediated Synthesis of Tetrahydrobenzofurans Data from a study on the radical cyclization of 1,3-dicarbonyls with olefins. nih.gov
| 1,3-Dicarbonyl Compound | Olefin | Product | Yield (%) |
|---|---|---|---|
| Dimedone | 1,1-Diphenyl-1-butene | 3-Ethyl-6,6-dimethyl-2,2-diphenyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one | 77% |
| 1,3-Cyclohexanedione | 1,1-Diphenyl-1-butene | 3-Ethyl-2,2-diphenyl-2,3,5,6,7,8-hexahydro-4H-chromen-4-one | 55% |
| 5-Phenyl-1,3-cyclohexanedione | 1,1-Diphenyl-1-butene | 3-Ethyl-7-phenyl-2,2-diphenyl-2,3,5,6,7,8-hexahydro-4H-chromen-4-one | 60% |
Rhodium-Catalyzed Decomposition of Diazocarbonyl Compounds
Rhodium(II) carboxylates are well-established catalysts for the decomposition of diazocarbonyl compounds, leading to the formation of rhodium carbenes. These reactive intermediates can undergo a variety of subsequent transformations, including intramolecular C-H insertion or cyclization reactions, to afford complex cyclic structures. While direct synthesis of this compound via this method is not extensively documented in readily available literature, the principle has been applied to construct related furo[2,3-b]pyran-6-ones through a cascade reaction of a diazo compound with ethynyl compounds dntb.gov.ua. This suggests the potential for analogous intramolecular cyclization of a suitably substituted diazocarbonyl precursor derived from a 1,3-cyclohexanedione framework to yield the target tetrahydrobenzofuranone. The general approach would involve the generation of a rhodium carbene that subsequently undergoes an intramolecular O-H insertion or a related cyclization pathway.
Scandium(III) Trifluoromethanesulfonate (Sc(OTf)3) Catalysis in Annulation Strategies
Scandium(III) trifluoromethanesulfonate (Sc(OTf)3) is a versatile and highly effective Lewis acid catalyst known for its ability to promote a wide range of organic transformations, even in the presence of water. Its utility in annulation strategies to form heterocyclic systems is well-documented. For instance, Sc(OTf)3 has been shown to catalyze the 1,4-addition of cyanide to enones and the direct synthesis of N-unprotected ketimines from ketones nih.govlookchem.comnih.gov. Furthermore, it efficiently catalyzes the three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones and the chemoselective conversion of carbonyl compounds to 1,3-oxathiolanes researchgate.netorganic-chemistry.org. These examples highlight the broad applicability of Sc(OTf)3 in activating carbonyl compounds and promoting cyclization reactions. In the context of this compound synthesis, Sc(OTf)3 could be employed to catalyze the annulation of a 1,3-cyclohexanedione derivative with a suitable two-carbon electrophile, facilitating the key C-C and C-O bond formations required to construct the furan ring.
Classical Cyclization and Annulation Protocols
Traditional methods for heterocycle synthesis remain highly relevant for the preparation of this compound, often providing reliable and scalable routes to the target compound.
Condensation of 1,3-Cyclohexanedione Derivatives with Chloroacetaldehyde
A well-established and industrially relevant method for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran is the condensation of 1,3-cyclohexanedione with chloroacetaldehyde. This reaction, a variation of the Feist-Benary furan synthesis, is typically carried out in the presence of a base. The process involves the initial formation of an enolate from 1,3-cyclohexanedione, which then undergoes nucleophilic attack on the carbonyl carbon of chloroacetaldehyde. Subsequent intramolecular cyclization and dehydration afford the final product. The reaction conditions, particularly the pH, have been found to be crucial for achieving high yields. Maintaining the pH of the reaction mixture between 5.4 and 10 has been shown to be important. Various bases can be employed, including triethylamine, sodium bicarbonate, potassium carbonate, and sodium hydroxide. This method has been demonstrated to produce 4-oxo-4,5,6,7-tetrahydrobenzofuran in yields of up to 76%.
| Reactants | Base | pH Range | Yield (%) |
| 1,3-Cyclohexanedione, Chloroacetaldehyde | Potassium Carbonate | 7.75 - 9.50 | 68 |
| 1,3-Cyclohexanedione, Chloroacetaldehyde | - | 6.2 - 8.7 | 76 |
Table 1. Examples of reaction conditions and yields for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran.
Cycloaddition Reactions with Monoterpenes and Phenyl Propenes
Cycloaddition reactions provide a powerful and atom-economical approach to the construction of cyclic systems. A visible-light-mediated oxidative [3+2] cycloaddition has been reported for the synthesis of a tetrahydrobenzofuranone derivative from dimedone (a 1,3-cyclohexanedione derivative) and chalcone researchgate.net. This reaction proceeds via a radical pathway initiated by a photoredox catalyst, leading to the formation of the C-C and C-O bonds of the furan ring in a single step researchgate.net. While this specific example does not involve monoterpenes or phenyl propenes, it demonstrates the feasibility of cycloaddition strategies for accessing the tetrahydrobenzofuranone core. Diels-Alder reactions of furan derivatives are also a common strategy for constructing bicyclic systems, although their direct application to form the target molecule from monoterpenes or phenyl propenes as dienophiles would require a suitably substituted furan precursor.
Chiral Synthesis and Stereoselective Approaches
The development of asymmetric methods for the synthesis of this compound is of significant interest due to the importance of enantiomerically pure compounds in pharmacology.
Organocatalytic Asymmetric Michael-S_N2 Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of organic molecules. Asymmetric Michael additions are particularly well-suited for the construction of chiral frameworks. The synthesis of chiral derivatives of this compound can be envisioned through a tandem asymmetric Michael addition followed by an intramolecular S_N2 cyclization. In this approach, a chiral organocatalyst, such as a primary or secondary amine-based catalyst, would activate a 1,3-dicarbonyl compound to form a chiral enamine. This enamine would then undergo a stereoselective Michael addition to an electrophile containing a leaving group, such as a nitroalkene or an α,β-unsaturated ketone bearing a leaving group on the γ-position. The resulting Michael adduct would then undergo an intramolecular S_N2 reaction to furnish the chiral tetrahydrobenzofuranone. This strategy has been successfully applied to the synthesis of other chiral heterocyclic compounds, such as tetrahydroxanthenones, via a tandem asymmetric Michael/cyclization sequence promoted by a chiral phosphoric acid rsc.org. The application of similar principles, for instance, using a (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst for the asymmetric Michael addition of cycloketones to nitroalkenes, demonstrates the potential for achieving high enantioselectivity in the initial carbon-carbon bond-forming step mdpi.comresearchgate.net.
| Catalyst Type | Reactants | Key Transformation | Stereoselectivity |
| Chiral Phosphoric Acid | Cyclic 1,3-dicarbonyls, β,γ-unsaturated α-ketoesters | Asymmetric Michael/cyclization | Good to high enantioselectivities |
| DPEN-based Thiourea | Cycloketones, Nitroalkenes | Asymmetric Michael addition | High enantioselectivity and diastereoselectivity |
Table 2. Examples of organocatalytic asymmetric reactions for the synthesis of related chiral cyclic compounds.
Diastereoselective Control in Cyclization Pathways
The stereochemical outcome of the cyclization process to form the this compound core is crucial for determining the final three-dimensional structure of the molecule. Diastereoselective control in these cyclization reactions can be achieved through various strategies, including substrate control and reagent control.
One notable method involves a pyridinium ylide assisted tandem reaction, which has been shown to produce trans-2,3,6,7-tetrahydro-4(5H)-benzofuranones with high diastereoselectivity. This one-pot synthesis utilizes a reaction between pyridine, an α-haloacetate, an aromatic aldehyde, and a cyclohexane-1,3-dione derivative. The trans configuration is the thermodynamically more stable diastereomer, and its preferential formation is a key aspect of this synthetic route. The reaction proceeds through a sequence of steps wherein the stereochemistry is set during the crucial ring-closing step. The specific substitution patterns on the reactants can influence the degree of diastereoselectivity observed.
While detailed mechanistic studies on the diastereoselective formation of this compound itself are not extensively reported in readily available literature, the principles from related tetrahydrofuran syntheses can be extrapolated. For instance, in the synthesis of other substituted tetrahydrofurans, the choice of Lewis acid can dictate the stereochemical outcome. Boron trifluoride etherate, for example, may favor the formation of a cis isomer, while other reagents could lead to the corresponding trans product through isomerization of the kinetic cis isomer to the thermodynamically favored trans form. This highlights the importance of reagent selection in controlling the diastereoselectivity of the cyclization.
The following table summarizes key aspects of diastereoselective control in the synthesis of related tetrahydrobenzofuranone systems.
| Reaction Type | Key Reagents/Conditions | Predominant Diastereomer | Reference |
| Pyridinium Ylide Assisted Tandem Reaction | Pyridine, α-haloacetate, aromatic aldehyde, cyclohexane-1,3-dione | trans | researchgate.net |
| Lewis Acid-Mediated Cyclization | Boron trifluoride etherate with aliphatic/neutral aryl aldehydes | cis (kinetic) | nih.gov |
| Lewis Acid-Mediated Cyclization | Boron trifluoride etherate with electron-rich aryl aldehydes | trans (thermodynamic) | nih.gov |
| Lewis Acid-Mediated Cyclization | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | cis | nih.gov |
Enzymatic Biotransformation and Kinetic Resolution for Enantiomeric Enrichment
Enzymatic methods offer a powerful and highly selective approach to obtaining enantiomerically enriched this compound derivatives. These biocatalytic processes, including biotransformation and kinetic resolution, leverage the stereospecificity of enzymes to differentiate between enantiomers of a racemic mixture.
Microbial biotransformation has emerged as an effective strategy for the resolution of 4-oxo-tetrahydrobenzofuran derivatives. In one study, various fungal strains were screened for their ability to stereoselectively transform a racemic substrate. Notably, Aspergillus niger and Aspergillus oryzae have been successfully employed for this purpose. These microorganisms can mediate the enantioselective hydrolysis or acetylation of derivatives, leading to the formation of enantiopure hydroxy and acetoxy benzofuranones. For instance, the biotransformation of a racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran derivative using A. niger and A. oryzae resulted in products with high enantiomeric excess (ee). This microbial approach has been reported to be more effective in some cases than using isolated lipase enzymes.
Chemoenzymatic methods, which combine traditional chemical synthesis with enzymatic reactions, are also widely used. A common approach involves the chemical synthesis of a racemic intermediate, such as an α'-acetoxy enone derivative of this compound, followed by an enzyme-mediated kinetic resolution. Lipases are frequently the enzymes of choice for this purpose due to their broad substrate tolerance and high enantioselectivity. The kinetic resolution process involves the selective reaction of one enantiomer in the racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. For example, the enantioselective hydrolysis of racemic 4,5,6,7-tetrahydro-4-oxobenzofuran-5-yl acetate using a lipase can yield both the enantiopure acetate and the corresponding hydroxy derivative in good yields and high enantiomeric excesses.
The efficiency of enzymatic kinetic resolution is often quantified by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity of the enzyme for one enantiomer over the other. The choice of enzyme, solvent, and reaction conditions can significantly impact both the reaction rate and the enantioselectivity.
The table below presents selected data from studies on the enzymatic resolution of this compound derivatives and related compounds.
| Substrate | Biocatalyst | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
| 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran derivative | Aspergillus niger ATCC 6275 | Microbial Biotransformation | Hydroxy and Acetoxy derivatives | High | |
| 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran derivative | Aspergillus oryzae RIB40 | Microbial Biotransformation | Hydroxy and Acetoxy derivatives | High | |
| (±)-4,5,6,7-tetrahydro-4-oxobenzofuran-5-yl acetate | Lipase | Kinetic Resolution (Hydrolysis) | (+)-hydroxy derivative and (-)-acetoxy derivative | >99% for both | |
| (±)-2-alkylidenetetrahydrofuran derivative | Candida antarctica lipase B (CAL-B) | Kinetic Resolution | Enantiomerically pure acid and ester | 98% (acid) |
Chemical Transformations and Reactivity of 2,3,6,7 Tetrahydrobenzofuran 4 5h One
Derivatization at Various Positions of the Ring System
The core structure of 2,3,6,7-tetrahydrobenzofuran-4(5H)-one allows for extensive functionalization on both the heterocyclic furan (B31954) ring and the carbocyclic cyclohexanone (B45756) moiety. These derivatizations are crucial for synthesizing a diverse library of compounds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net
The tetrahydrobenzofuranone core can be readily functionalized through multicomponent reactions. A notable example is the one-pot synthesis of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones. This reaction proceeds by combining a 1,3-cyclohexanedione (B196179) (such as dimedone), an aryl aldehyde, and an isocyanide. nih.govresearchgate.net This approach is highly efficient, often conducted under solvent-free, catalyst-free, and microwave-assisted conditions, which aligns with green chemistry principles. nih.gov The reaction demonstrates broad substrate scope, particularly with a wide range of aryl aldehydes. nih.gov
Similarly, other derivatives can be synthesized by reacting dimedone with various phenacyl bromides and aldehydes. For instance, the cesium carbonate-catalyzed reaction of dimedone, 3-(1H-imidazol-1-yl)benzaldehyde, and various phenacyl bromides in acetonitrile (B52724) yields 3-aryl-2-aroyl-tetrahydrobenzofuran-4(2H)-ones. researchgate.net Another synthetic route involves the coupling of dimedone with 4-azido phenacyl bromide and different aromatic aldehydes to produce azide-functionalized tetrahydrobenzofurans. nih.gov
The cyclohexanone ring also offers sites for substitution. Electrophilic substitution reactions such as bromination, nitration, and acylation have been applied to related 4-oxo-4,5,6,7-tetrahydroindoles, a similar heterocyclic system, suggesting that the cyclohexanone part of the tetrahydrobenzofuranone is also reactive towards such modifications. researchgate.net
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Dimedone, Aryl aldehyde, Isocyanide | Microwave irradiation, solvent-free, catalyst-free | 2-(Alkylamino)-3-aryl-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | nih.gov |
| Dimedone, 3-(1H-imidazol-1-yl)benzaldehyde, Phenacyl bromide | 10% Cs₂CO₃, Acetonitrile, reflux | 3-(3-(1H-imidazol-1-yl)phenyl)-2-benzoyl-6,6-dimethyl-3,5,6,7-tetrahydrobenzofuran-4(2H)-one | researchgate.net |
| Dimedone, 4-Azido phenacyl bromide, Aromatic aldehydes | Pyridine or another base | 2-(4-Azidobenzoyl)-3-substituted-aryl-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one | nih.gov |
| Dihydroresorcinol or Dimedone, Methyl 3-bromo-3-nitroacrylate | Potassium acetate, Methanol, reflux | Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | researchgate.net |
The tetrahydrobenzofuranone skeleton can serve as a precursor for the synthesis of spirocyclic compounds. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks. The formation of spiro isomers can be achieved through reactions that involve the carbonyl group of the cyclohexanone ring or other reactive positions.
For example, a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been synthesized, demonstrating the utility of benzofuranone derivatives in creating complex spiro systems. nih.gov While the starting material is not the tetrahydro-variant, the chemistry highlights the potential for such transformations.
Another relevant transformation involves the reaction of ketofurfuryl alcohols with hydroxylamine (B1172632), which can lead to a cascade reaction involving oximation, dehydration, and a nucleophilic substitution (SN') to form spiro derivatives with a 7-methylene-1,6-dioxa-2-azaspiro[4.4]nona-2,8-diene skeleton. mdpi.com This indicates that functional groups attached to the furan ring can participate in intramolecular cyclizations to form spiro centers.
Ring Transformations and Rearrangement Reactions
The fused ring system of this compound is not static and can undergo significant structural changes, leading to the formation of different heterocyclic frameworks.
Derivatives of this compound can be transformed into other valuable heterocyclic systems. A key example is the synthesis of indole-based furanones. Specifically, compounds like 2-(cyclohexylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one are synthesized from dimedone, indole-3-carboxaldehyde, and cyclohexyl isocyanide. nih.gov This demonstrates the incorporation of an indole (B1671886) moiety, creating a more complex, annulated-type structure.
Furthermore, the general reactivity of the scaffold can be extended to the synthesis of other fused systems. For instance, α-formylated 4,5,6,7-tetrahydroindol-4-ones, which are structurally analogous to functionalized tetrahydrobenzofuranones, react with hydrazines to yield pyrazole-fused dihydroindoles and with hydroxylamine to give isoxazole-fused systems. nih.gov This suggests that similar annulation strategies could be applied to this compound derivatives to construct pyrazole- or isoxazole-fused benzofurans.
Information regarding specific deacylation reactions on this compound is not extensively detailed in the provided search results. However, synthetic pathways often involve protecting groups or acyl functionalities that are later removed. For example, in the synthesis of complex molecules, acyl groups might be introduced to direct reactivity or increase stability, and their subsequent removal (deacylation) is a standard step to yield the final product. In a related context, the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones involves a deprotection step of a tert-butyl group under acidic conditions, which, while not a deacylation, is an analogous removal of a protecting group to facilitate cyclization. nih.gov
Oxidation and Reduction Chemistry
The carbonyl group at the C4 position can be reduced to a hydroxyl group. For instance, the reduction of related 4-oxo-tetrahydroindoles is a known transformation. nih.gov The Wolff-Kishner reduction has been used selectively on one ketone function in a polyheterocyclic structure derived from a tetrahydroindolone core, indicating that the ketone of the cyclohexanone ring is susceptible to such reduction conditions. nih.gov
Conversely, oxidation can lead to aromatization of the cyclohexene (B86901) portion or modification of the furan ring. The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can yield both benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) derivatives, showcasing a pathway to more aromatized systems. rsc.org Similarly, treatment of tetrahydroindolones with DDQ leads to oxidation and the formation of new C-O bonds. nih.gov Furthermore, manganese(III) acetate-mediated acetoxylation of 6,7-dihydrobenzofuran-4(5H)-one introduces an acetoxy group at the α'-position to the ketone, which can then be hydrolyzed to the corresponding hydroxy derivative. researchgate.net
| Substrate | Reagents/Conditions | Transformation | Product Type | Reference |
|---|---|---|---|---|
| 6,7-Dihydrobenzofuran-4(5H)-one | Manganese(III) acetate | α'-Acetoxylation | 5-Acetoxy-6,7-dihydrobenzofuran-4(5H)-one | researchgate.net |
| 5-Acetoxy-6,7-dihydrobenzofuran-4(5H)-one | Enzyme-mediated hydrolysis | Hydrolysis | 5-Hydroxy-6,7-dihydrobenzofuran-4(5H)-one | researchgate.net |
| Tricyclic ketone derived from tetrahydroindolone | Wolff-Kishner reduction | Ketone Reduction | Methylene (B1212753) group | nih.gov |
| Substituted 1-(2-hydroxyphenyl)ethanes | DDQ | Oxidative Cyclization/Aromatization | Benzofuran and 2,3-Dihydrobenzofuran derivatives | rsc.org |
Oxidative Processes of the Tetrahydrobenzofuran Skeleton
The tetrahydrobenzofuran framework is susceptible to various oxidative transformations, targeting either the saturated carbocyclic ring or the dihydrofuran moiety. These reactions are crucial for the further functionalization of the molecule. Research into the oxidative cyclization of 1,4-dienes using reagents like potassium permanganate (B83412) (KMnO4) and osmium tetroxide (OsO4) has shown the formation of 2,3,5-trisubstituted tetrahydrofuran-diols. This process occurs through a proposed [3+2] cycloaddition mechanism, establishing multiple stereogenic centers in a single step. While these reactions build the tetrahydrofuran (B95107) ring rather than oxidizing a pre-existing one, they highlight the ring's general stability to strong oxidizing agents and the types of oxidative transformations possible on related structures.
Further studies have demonstrated the permanganate-mediated oxidative cyclization of 1,5-diene precursors as an efficient method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols. The facial selectivity during cyclization can be controlled by using chiral auxiliaries.
The table below summarizes representative conditions for oxidative cyclization leading to tetrahydrofuran structures, illustrating the types of oxidants used in forming such rings.
| Oxidant | Substrate | Product | Yield |
| KMnO4 | 1,4-dienes | 2,3,5-trisubstituted tetrahydrofuran-diols | 30% |
| OsO4 | 1,4-dienes | 2,3,5-trisubstituted tetrahydrofuran-diols | 20% |
| RuCl3/NaIO4 | 1,4-dienes | 2,3,5-trisubstituted tetrahydrofuran-diols | 12% |
This table presents data on the formation of tetrahydrofuran rings via oxidative cyclization, a process related to the chemistry of the tetrahydrobenzofuran skeleton.
Dehydrogenation Reactions
Dehydrogenation of the this compound core is a significant transformation that results in the formation of the corresponding aromatic benzofuran. This aromatization can be achieved through various methods, including spontaneous oxidation or the use of specific dehydrogenating agents.
In one-pot syntheses of benzofuran systems from cyclohexanones and benzoquinone derivatives, the final step often involves a spontaneous dehydration and aromatization to yield the stable benzofuran structure. dtu.dk This highlights the thermodynamic driving force favoring the formation of the aromatic ring system.
More controlled dehydrogenation can be carried out using high-potential quinones, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The oxidation of related hydro-benzofuran structures with DDQ has been shown to produce benzofurans. The amount of the oxidant used can influence the product distribution, sometimes yielding a mixture of the fully aromatized benzofuran and the partially saturated dihydrobenzofuran.
The table below details a typical reagent used for the dehydrogenation of hydro-benzofuran systems.
| Reagent | Substrate Type | Product |
| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Dihydro- or Tetrahydro-benzofuran derivatives | Benzofuran derivatives |
This table illustrates a common reagent employed in the aromatization of the tetrahydrobenzofuran skeleton.
Structural Elucidation and Conformational Analysis of 2,3,6,7 Tetrahydrobenzofuran 4 5h One and Its Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of 2,3,6,7-Tetrahydrobenzofuran-4(5H)-one and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of a typical this compound derivative would exhibit distinct signals for the protons in the tetrahydrofuran (B95107) and the tetrahydro-4-pyranone rings. The chemical shifts (δ) are influenced by the proximity of electronegative atoms and the carbonyl group. For instance, the protons on the carbon adjacent to the ether oxygen (C2) would be expected to resonate at a lower field compared to the other methylene (B1212753) protons. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the stereochemistry of the molecule.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon (C4) is typically observed at a significantly downfield chemical shift (around 200 ppm). The carbons adjacent to the oxygen atom in the furan (B31954) ring also show characteristic shifts.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
|---|---|---|---|
| 2 | ~4.0 - 4.5 | ~65 - 75 | t |
| 3 | ~2.5 - 3.0 | ~25 - 35 | t |
| 5 | ~2.2 - 2.6 | ~35 - 45 | t |
| 6 | ~1.8 - 2.2 | ~20 - 30 | m |
| 7 | ~1.8 - 2.2 | ~20 - 30 | m |
| 3a | - | ~110 - 120 | - |
| 4 | - | ~190 - 205 | - |
| 7a | - | ~160 - 170 | - |
Note: The data in the table are predicted values based on typical ranges for similar structures and may vary depending on the solvent and specific derivative.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. vscht.czmsu.edu
The most prominent feature in the IR spectrum would be a strong absorption band in the region of 1680-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ketone. vscht.cz The presence of the ether linkage (C-O-C) would be indicated by a strong absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹. Additionally, the C-H stretching vibrations of the methylene groups in the saturated rings would appear as a series of absorptions in the 2850-3000 cm⁻¹ range. msu.edu
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1680 - 1715 | Strong |
| C-O (Ether) | Stretching | 1050 - 1150 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C-H (Aliphatic) | Bending | 1350 - 1470 | Variable |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.
The fragmentation of the molecular ion is often predictable and can provide valuable clues about the molecule's structure. For this compound, fragmentation is likely to occur via two main pathways:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. chemguide.co.uk This would result in the loss of alkyl radicals and the formation of stable acylium ions.
Cleavage of the ether ring: The tetrahydrofuran ring can undergo cleavage, leading to the formation of various fragment ions.
The analysis of the mass-to-charge ratios (m/z) of these fragment ions helps to piece together the structure of the original molecule.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| [M - CO]⁺ | Loss of carbon monoxide | Alpha-cleavage |
| [M - C₂H₄]⁺ | Loss of ethene | Retro-Diels-Alder type cleavage of the cyclohexene (B86901) ring |
| [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide | Cleavage of the furan ring |
X-ray Crystallographic Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For derivatives of this compound that are chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for a given enantiomer confirms its absolute configuration.
Analysis of Intermolecular Interactions (e.g., C-H···O interactions)
A detailed analysis of the intermolecular interactions, particularly the weak C-H···O hydrogen bonds that govern the crystal packing of this compound and its derivatives, cannot be provided at this time due to a lack of available crystallographic studies focusing on the supramolecular assembly of these specific compounds.
While the crystal structure of a derivative, 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one, has been reported, the published findings primarily address its synthesis and the half-chair conformation of the tetrahydrobenzene ring. The research does not extend to a detailed discussion or provide geometric data on the intermolecular forces, such as the distances and angles of potential C-H···O interactions, which would be necessary to construct a comprehensive analysis and the required data tables. Studies on other, structurally distinct benzofuran (B130515) derivatives show the presence of such interactions in their crystal lattices, but this information is not directly transferable.
Without specific diffraction data and a subsequent analysis of the crystal packing for the title compound or its close derivatives, a scientifically accurate and detailed account of its intermolecular interactions remains unachievable.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms
The synthesis of the tetrahydrobenzofuranone core structure often involves intricate reaction pathways, which have been a subject of detailed mechanistic investigation.
The formation of the tetrahydrobenzofuranone skeleton can be achieved through various synthetic strategies, including multi-component reactions and catalyzed annulations. One-pot syntheses are particularly efficient, often proceeding under acidic catalysis. For instance, the reaction of benzoquinone derivatives with cyclohexanones can lead to benzofuran (B130515) structures through a [3+2] heteroannulation. dtu.dk In this process, an acid catalyst, such as acetic acid, protonates the benzoquinone, facilitating subsequent ring opening, addition of water, oxidation, and lactonization to yield the final product. nih.gov
Catalyzed domino reactions represent another significant pathway. A notable example is the phosphine-catalyzed β,γ-umpolung domino reaction of allenic esters with dienones. thieme-connect.com This process builds complex molecular architecture and functionality from simple starting materials. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been shown to mediate the oxidative addition of 1,3-dicarbonyl compounds to alkenes, leading to the formation of dihydrofurans and furanones. researchgate.net These reactions often occur under mild conditions and can offer superior yields compared to other methods. researchgate.net
The stereochemical outcome of reactions producing tetrahydrobenzofuranones is critically dependent on the nature of the intermediates formed during the reaction. In asymmetric catalysis, chiral Lewis bases are employed to control the formation of stereogenic centers. thieme-connect.com
In the phosphine-catalyzed domino reaction between dienones and allenyl esters, preliminary mechanistic studies support a pathway involving the γ-nucleophilic addition of the alcohol group from the dienone to a complex formed between the chiral Lewis base catalyst and the allenyl ester. thieme-connect.com This intermediate complex guides the subsequent cyclization, determining the high enantioselectivity and diastereoselectivity of the resulting tetrahydrobenzofuranone product, which contains a quaternary carbon stereocenter. thieme-connect.com The choice of catalyst is crucial; optimization studies have identified specific chiral phosphines, such as (R)-SITCP, as being highly effective in achieving excellent stereocontrol. thieme-connect.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and reaction dynamics of 2,3,6,7-Tetrahydrobenzofuran-4(5H)-one and its derivatives.
DFT calculations are widely used to determine the stable conformations of molecules and to predict their spectroscopic properties. For derivatives of tetrahydrobenzofuranone, such as 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one, studies have shown that the tetrahydrobenzene ring typically adopts a half-chair conformation. researchgate.net DFT methods can calculate optimized geometric parameters, including bond lengths and angles, which show good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net
Furthermore, DFT is employed to predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm structural assignments. researchgate.net Computational analysis also extends to the electronic properties of the molecule. The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand chemical reactivity. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
| Parameter | Bond/Angle | Experimental Value (XRD) | Calculated Value (DFT/B3LYP) |
|---|---|---|---|
| Bond Length | C14-O15 | 1.252 Å | 1.214 Å |
| Bond Length | C14-O16 | 1.278 Å | 1.359 Å |
| Bond Length | C14-C7 | 1.457 Å | 1.466 Å |
| Bond Angle | O15-C14-O16 | 120.1° | 121.3° |
| Bond Angle | O15-C14-C7 | 123.4° | 124.5° |
Computational modeling provides invaluable insights into the energetics and structures of transient species that are difficult to observe experimentally. DFT calculations are used to model reaction intermediates and transition states, thereby supporting proposed reaction mechanisms. nih.gov By calculating the relative energies of these species, the feasibility of a particular reaction pathway can be assessed.
For reactions involving the formation of furanone structures, quantum chemical calculations have been used to confirm experimental results. researchgate.net These models can elucidate the factors controlling chemoselectivity and stereoselectivity by comparing the activation energies of different possible pathways. The calculated structures of transition states can reveal the key atomic interactions that stabilize one stereochemical outcome over another, thus explaining the high selectivity observed in many catalyzed reactions. nih.gov
Synthetic Utility and Applications in Complex Molecule Construction
Precursor in Natural Product Synthesis
The tetrahydrobenzofuran core is a recurring motif in a variety of natural products, particularly those of marine origin. clockss.orgnih.gov The strategic use of 2,3,6,7-Tetrahydrobenzofuran-4(5H)-one and its analogs provides a streamlined route to the basic skeletons of these often complex molecules. clockss.org Synthetic chemists have exploited this compound as a key intermediate to construct tricyclic furan (B31954) systems that are present in antifungal marine natural products. clockss.org
One notable synthetic strategy involves the preparation of 4,5,6,7-tetrahydroisobenzofuran-5-one, a closely related isomer, which serves as an efficient building block for fused furans. clockss.org This approach underscores the utility of the tetrahydrobenzofuran-one skeleton in chemo-enzymatic formal syntheses of biologically significant natural products like showdomycin, goniofufurone, and trans-kumausyne. researchgate.net The inherent structure of the tetrahydrobenzofuranone ring system allows for controlled stereoselective modifications, which is crucial for the total synthesis of structurally complex and biologically active natural products. researchgate.netrsc.org
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. unife.itnih.gov Consequently, this compound is a valuable intermediate for synthesizing molecules of pharmacological interest. Its chemical structure allows for modifications at various positions to generate libraries of compounds for drug discovery. nih.govnih.gov
For instance, the core structure has been elaborated to create novel inhibitors of p21-activated kinase 4 (PAK4), a target in pancreatic cancer treatment. nih.gov The synthesis involves constructing a tricyclic tetrahydrobenzofuro[2,3-c]pyridine core from the initial tetrahydrobenzofuranone framework. nih.gov Similarly, the scaffold is utilized in fragment-based drug design to develop inhibitors for enzymes like mitogen-activated protein kinase-interacting kinases (Mnks), which are implicated in various cancers. researchgate.net Researchers have synthesized series of benzofuran derivatives, such as 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides, demonstrating the adaptability of the core structure for creating potent and selective enzyme inhibitors. researchgate.net
The following table summarizes examples of pharmacologically relevant scaffolds synthesized from tetrahydrobenzofuranone derivatives.
| Starting Material Derivative | Synthetic Target Scaffold | Therapeutic Target Area |
| Tetrahydrobenzofuranone analog | Tetrahydrobenzofuro[2,3-c]pyridine | Pancreatic Cancer (PAK4 Inhibitors) nih.gov |
| Substituted Benzofuran | 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide | Leukemia, Colon Cancer (Mnk Inhibitors) researchgate.net |
| Benzofuran core | Benzofuran-2-carbohydrazide derivatives | Cancer (VEGFR-2 Inhibitors) nih.gov |
Building Block for Diverse Heterocyclic Frameworks
The reactivity of the keto-furan moiety within this compound makes it a powerful building block for the synthesis of a wide array of other heterocyclic systems. sigmaaldrich.com Its ability to undergo reactions at the carbonyl group, the adjacent methylene (B1212753) positions, and the furan ring itself provides access to a rich diversity of fused and spiro-heterocyclic structures. researchgate.net
Synthetic methodologies have been developed for the one-pot synthesis of functionalized tetrahydrobenzofuran-3-carboxylates from related precursors, which can then be converted into other heterocycles. researchgate.net For example, the reaction of alkyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylates with hydrazine (B178648) hydrate (B1144303) can yield either bis-hydrazones or furo[3,4-c]cinnolin-1-ones, depending on the reaction conditions. researchgate.net The tetrahydrobenzofuranone scaffold can also be used in Michael addition reactions and subsequent intramolecular condensations to construct complex polycyclic systems. clockss.org This versatility establishes the compound as a key starting material for generating novel chemical entities with diverse structural features. researchgate.netresearchgate.net
Material Science and Sensor Applications
Beyond its utility in life sciences, derivatives of this compound have demonstrated significant potential in material science, particularly as chemosensors for metal ions. nih.gov The strategic incorporation of specific functional groups onto the tetrahydrobenzofuranone core can induce changes in photophysical properties upon binding with a target analyte. nih.gov
A notable application is the development of "naked-eye" sensors for aluminum (Al³⁺) detection. nih.gov Specific derivatives, namely 2-(cyclohexylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one and 2-(tert-butylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one, exhibit a distinct and observable color change from yellow to colorless specifically in the presence of aluminum ions. nih.gov Further investigation into their UV absorption and luminescence behavior confirmed their utility as chemosensors. nih.gov This sensing capability is attributed to the specific interaction between the metal ion and the heteroatoms within the functionalized benzofuran scaffold, leading to a detectable change in the electronic structure of the molecule. nih.govnih.gov
The table below details the specific derivatives and their sensor characteristics.
| Compound Name | Target Ion | Observable Change | Detection Method |
| 2-(cyclohexylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | Al³⁺ | Yellow to Colorless | Naked-eye, UV absorption, Luminescence nih.gov |
| 2-(tert-butylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | Al³⁺ | Yellow to Colorless | Naked-eye, UV absorption, Luminescence nih.gov |
Future Directions in 2,3,6,7 Tetrahydrobenzofuran 4 5h One Research
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for constructing the tetrahydrobenzofuran-4(5H)-one core. Current synthetic routes, while effective, sometimes rely on harsh conditions or multi-step procedures with poor atom economy. nih.gov The evolution of synthetic chemistry provides a clear trajectory towards greener alternatives.
Key areas for development include:
One-Pot and Multicomponent Reactions (MCRs): Expanding the scope of MCRs to build highly functionalized tetrahydrobenzofuran derivatives in a single step is a promising direction. nih.govdtu.dk These reactions, which combine three or more reactants in a single vessel, are inherently efficient, reduce waste, and simplify purification processes. nih.gov For instance, a solvent- and catalyst-free reaction between dimedone, an aryl aldehyde, and an isocyanide has been shown to be an improved method. researchgate.net
Catalyst Innovation: The exploration of novel catalytic systems is crucial. This includes the development of metal-free catalytic protocols, such as those using Brønsted acids or bases, to avoid the cost and toxicity associated with transition metals. nih.gov Photocatalysis, using visible light to drive reactions, represents another frontier, offering mild reaction conditions and unique reactivity pathways. nih.govmdpi.com
Sustainable Conditions: A significant push towards sustainable synthesis is expected. This involves the use of microwave irradiation to reduce reaction times, mechanochemical routes that eliminate the need for bulk solvents, and the use of greener solvent systems like water or ethanol. nih.govdtu.dkresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions | Three or more reactants combined in a single step. | Increased efficiency, reduced waste, operational simplicity. nih.gov |
| Photocatalysis | Utilizes visible light to initiate chemical reactions. | Mild conditions, high selectivity, access to unique transformations. nih.gov |
| Mechanochemistry | Reactions conducted by grinding solids together. | Solvent-free, reduced energy consumption, faster reaction rates. nih.govresearchgate.net |
| Metal-Free Catalysis | Employs organic molecules (e.g., Brønsted acids) as catalysts. | Lower cost, reduced toxicity, avoids metal contamination in products. nih.gov |
Exploration of Undiscovered Chemical Reactivity and Transformations
The inherent functionality of 2,3,6,7-tetrahydrobenzofuran-4(5H)-one—a cyclic ketone, an enol ether, and an activated methylene (B1212753) group—makes it a versatile substrate for a wide range of chemical transformations that remain largely unexplored. Future work should aim to unlock this synthetic potential.
Prospective areas of investigation include:
Cycloaddition Reactions: The enol ether double bond is a prime candidate for various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to build more complex, fused heterocyclic systems. nih.govmdpi.com
Radical-Mediated Reactions: The use of radical chemistry could open new avenues for functionalization. For example, radical-mediated additions to the double bond or reactions at the alpha-position to the carbonyl group could yield novel derivatives. researchgate.net
Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the selective opening of the furan (B31954) ring or skeletal rearrangements of the bicyclic core could lead to the synthesis of entirely different classes of compounds, further demonstrating the scaffold's utility as a synthetic intermediate.
Advanced Stereoselective Synthesis and Chiral Resolution Techniques
Many potential applications of tetrahydrobenzofuran-4(5H)-one derivatives, particularly in materials science and as chiral ligands, may require enantiomerically pure forms. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is a critical future direction.
Key research opportunities include:
Asymmetric Catalysis: The design of catalytic asymmetric syntheses to directly produce enantioenriched tetrahydrobenzofuran-4(5H)-ones is a primary goal. This could involve chiral catalysts for key bond-forming steps, such as enantioselective Michael additions or cycloadditions. nih.gov
Substrate-Controlled Synthesis: Developing syntheses where chirality is transferred from a chiral starting material to the final product offers a reliable method for producing specific stereoisomers. researchgate.net
Advanced Chiral Resolution: For racemic mixtures, improving upon classical resolution techniques is essential. The use of preparative chiral High-Performance Liquid Chromatography (HPLC) offers a powerful tool for separating enantiomers with high purity. nih.govnih.gov Furthermore, exploring enzymatic resolution could provide a highly selective and environmentally friendly alternative.
Absolute Configuration Determination: As chiral derivatives are synthesized, the unambiguous determination of their absolute configuration will be vital. Advanced techniques like Riguera's method, which involves NMR analysis of diastereomeric derivatives, can be employed for this purpose. nih.govresearchgate.net
| Technique | Description | Application Focus |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Direct synthesis of enantiomerically pure compounds. nih.gov |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | High-purity separation of racemic mixtures. nih.gov |
| Crystallization of Diastereomeric Salts | Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Classical and scalable method for resolution. wikipedia.org |
| Riguera's Method | NMR-based technique for determining the absolute configuration of chiral alcohols and amines. | Structural elucidation of separated enantiomers. researchgate.net |
Deeper Computational and Theoretical Insights into Reaction Mechanisms
A synergistic relationship between experimental and computational chemistry can accelerate discovery. Theoretical studies provide a powerful lens for understanding the intricate details of reaction mechanisms, predicting reactivity, and guiding the rational design of new synthetic routes and catalysts.
Future computational research should focus on:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map the potential energy surfaces of key synthetic reactions. nih.govresearchgate.net This can help identify transition states, reaction intermediates, and rate-determining steps, explaining observed selectivity and providing a basis for optimizing reaction conditions.
Reactivity Prediction: Computational tools can predict the most likely sites of reaction for electrophilic or nucleophilic attack, guiding the exploration of new transformations. Molecular Electron Density Theory (MEDT) can be particularly useful for analyzing cycloaddition reactions. nih.gov
Catalyst Design: Theoretical modeling can be used to design more efficient and selective catalysts by simulating the interaction between the catalyst, substrate, and reagents. This in-silico approach can reduce the amount of empirical screening required in the lab.
Expanding Applications in Non-Pharmacological Chemical Synthesis
While much of the interest in heterocyclic compounds is driven by their biological activity, the unique structural and electronic properties of this compound derivatives suggest significant potential in non-pharmacological areas.
Promising avenues for exploration include:
Chemical Sensors: The scaffold can be functionalized with chromophores and fluorophores. Certain derivatives have already demonstrated the ability to act as "naked-eye" colorimetric or fluorescent sensors for metal ions like aluminum(III), an application area ripe for expansion. nih.govresearchgate.net
Building Blocks for Complex Molecules: The compound is a versatile intermediate. Its multiple functional groups can be selectively manipulated to serve as a starting point for the synthesis of more complex natural products or other elaborate molecular architectures. For example, related structures have been used as precursors for furocoumarins and furophenalenones. researchgate.net
Materials Science: Incorporation of the rigid, heterocyclic scaffold into polymers or organic materials could impart unique photophysical or electronic properties. Exploring their use in the development of organic light-emitting diodes (OLEDs), dyes, or functional polymers is a logical next step.
Q & A
Basic: What are the common synthetic strategies for 2,3,6,7-tetrahydrobenzofuran-4(5H)-one derivatives in medicinal chemistry research?
To synthesize tetrahydrobenzofuran derivatives, researchers employ two primary strategies:
- One-step radical cyclization : Utilizing Mn(OAc)₃·2H₂O as a catalyst, aryl-substituted dihydrofurans are synthesized via radical-mediated cyclization of β,γ-unsaturated ketones with furan derivatives. This method achieves yields of 42–80% and is advantageous for introducing functional groups like methyl or phenyl substituents at the C-2/C-3 positions .
- Multi-step azide-functionalization : Azide groups are introduced at the C-2 position via condensation of 4-azidobenzoyl chloride with tetrahydrobenzofuran precursors, followed by aryl group substitution at C-3. This approach is used to generate derivatives for anticancer screening against NCI-60 cell lines .
Basic: How is the structural characterization of tetrahydrobenzofuran derivatives performed using crystallographic and spectroscopic techniques?
Structural validation involves:
- Single-crystal X-ray diffraction : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with parameters a = 7.2162 Å, b = 7.3372 Å, c = 25.9727 Å are used to resolve stereochemistry, as demonstrated for (2S,3R)-3-(2-bromophenyl)-2-nitro derivatives .
- NMR spectroscopy : and NMR (400–100 MHz) confirm substituent positions. For example, H-2 and H-3 protons in 2-(5-methyl-2-furyl) derivatives show distinct couplings (J = 6.4 Hz and 1.6 Hz) .
- FT-IR : Carbonyl stretches (1641–1680 cm⁻¹) and furan ring vibrations (3050 cm⁻¹) validate functional groups .
Advanced: How can researchers resolve contradictions in biological activity data across different cancer cell lines for tetrahydrobenzofuran derivatives?
Contradictions in cytotoxicity data (e.g., varying IC₅₀ values across NCI-60 panels) are addressed by:
- Panel-specific normalization : Comparing activity against a baseline cell line (e.g., leukemia CCRF-CEM) to control for assay variability .
- Mechanistic profiling : Testing derivatives for apoptosis induction (via caspase-3 activation) or tubulin inhibition to identify mode-of-action outliers .
- Structural clustering : Grouping compounds by substituent patterns (e.g., azide vs. nitro groups) to correlate activity trends with functional group effects .
Advanced: What methodologies are employed to optimize reaction conditions for introducing functional groups like azides or fluorinated moieties?
- Azide introduction : Optimize stoichiometry of NaN₃ and CuI catalyst in DMF at 60°C to minimize diazo byproducts. Purity is validated via GC-MS (e.g., 97% purity with 3% isomer impurity) .
- Fluorinated derivatives : Use diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with difluoromethyl moieties. Reaction progress is monitored by NMR (δ = -110 to -120 ppm) .
- Solvent selection : Polar aprotic solvents (e.g., DCM/MeCN mixtures) enhance yields in radical cyclizations by stabilizing intermediates .
Advanced: How do stereochemical configurations influence the biological activity and synthetic pathways of tetrahydrobenzofuran derivatives?
- Activity impact : (2S,3R) configurations exhibit 3–5× higher cytotoxicity than (2R,3S) enantiomers in breast cancer (MCF-7) models due to improved target binding (e.g., tubulin polymerization inhibition) .
- Synthetic control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereoselectivity. For example, trans-2,3-dihydrofurocoumarins are synthesized via pyridinium ylide-mediated tandem reactions .
Advanced: What analytical approaches validate the purity and structural integrity of tetrahydrobenzofuran derivatives in multi-step syntheses?
- High-resolution mass spectrometry (HRMS) : Confirm molecular weights (e.g., m/z 258.1258 for C₁₆H₁₈O₃) with <2 ppm error .
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) identifies impurities (<3%) using C18 columns and MeCN/H₂O gradients .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to ensure suitability for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
